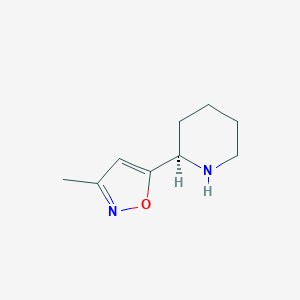
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of isoxazole and has a piperidine ring attached to it. The unique structure of this compound makes it an attractive target for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body such as ion channels, receptors, and enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of ion channels such as voltage-gated sodium channels and calcium channels. Additionally, this compound has been found to interact with various receptors such as GABA-A receptors and opioid receptors. These interactions result in the modulation of neurotransmitter release, leading to the observed pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (R)-3-Methyl-5-(piperidin-2-yl)isoxazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been found to exhibit potent pharmacological effects at relatively low concentrations, making it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Orientations Futures
The potential applications of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole in medicinal chemistry are vast. Further studies are needed to determine the exact mechanism of action of this compound and to identify its molecular targets. Additionally, the safety and efficacy of this compound need to be further evaluated in preclinical and clinical studies. Further research is also needed to identify new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole involves a multi-step process. One of the commonly used methods involves the reaction of 3-methylisoxazole with piperidine in the presence of a suitable catalyst. The reaction mixture is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
164351-53-5 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methyl-5-[(2R)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |
Clé InChI |
LYDIAGHQGYPMSY-MRVPVSSYSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@H]2CCCCN2 |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
SMILES canonique |
CC1=NOC(=C1)C2CCCCN2 |
Synonymes |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)



![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)
![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)






